4-Hydroxy Xylazin

Übersicht

Beschreibung

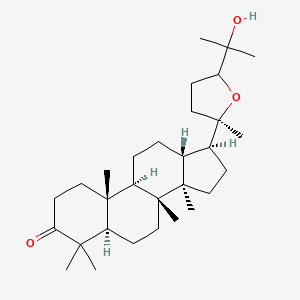

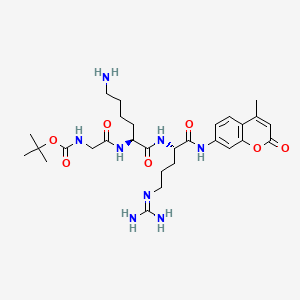

4-Hydroxy-Xylazin ist ein Metabolit von Xylazin, einer Verbindung, die hauptsächlich in der Veterinärmedizin als Sedativum, Anästhetikum und Analgetikum eingesetzt wird . Xylazin ist ein Agonist des α2-Adrenozeptors, und sein Metabolit, 4-Hydroxy-Xylazin, teilt einige seiner pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-Xylazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Marker für Xylazin-Doping bei der Massenspektrometrieanalyse von Pferdeurin verwendet.

Wirkmechanismus

4-Hydroxy-Xylazin übt seine Wirkungen aus, indem es als Agonist an α2-Adrenozeptoren wirkt. Dies führt zur Hemmung der Noradrenalin-Freisetzung, was zu Sedierung, Analgesie und Muskelentspannung führt. Zu den molekularen Zielen gehören α2-Adrenozeptoren, und die beteiligten Pfade sind hauptsächlich mit dem zentralen Nervensystem verbunden .

Wirkmechanismus

Target of Action

4-Hydroxy Xylazine is a metabolite of Xylazine . Xylazine is an agonist of α2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining homeostasis in the body. They are primarily involved in the regulation of blood pressure and sedation .

Mode of Action

As an α2-adrenergic receptor agonist, Xylazine, and by extension 4-Hydroxy Xylazine, binds to these receptors, triggering a series of intracellular events . This binding inhibits the release of norepinephrine, leading to a decrease in blood pressure and heart rate . It also results in sedation, muscle relaxation, and analgesia .

Biochemical Pathways

Upon binding to the α2-adrenergic receptors, Xylazine initiates a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, reduction of cAMP levels, and the subsequent opening of potassium channels while closing calcium channels . This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability .

Pharmacokinetics

The action of Xylazine can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once Xylazine gains access to the vascular system, it is distributed within the blood, allowing Xylazine to enter the heart, lungs, liver, and kidney .

Result of Action

The primary result of Xylazine’s action is a significant reduction in blood pressure and heart rate in healthy volunteers . It also causes sedation, muscle relaxation, and analgesia .

Action Environment

The action of Xylazine and its metabolites can be influenced by various environmental factors. For instance, the presence of other drugs can alter its effects. Xylazine is often used in combination with other drugs, such as fentanyl, with users of this drug combination describing Xylazine as prolonging the euphoric sensation produced by fentanyl . Furthermore, the route of administration (by mouth, inhalation, or injection) can also impact the drug’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

4-Hydroxy Xylazine, as a metabolite of xylazine, likely shares similar biochemical properties with its parent compound. Xylazine is known to interact with α2-adrenergic receptors . The nature of these interactions involves the binding of 4-Hydroxy Xylazine to these receptors, which can influence biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy Xylazine is likely related to its interaction with α2-adrenergic receptors . This interaction could lead to changes in gene expression and potentially influence enzyme activity.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4-Hydroxy Xylazine in animal models are lacking, research on xylazine may offer some insights. Xylazine is known to have dose-dependent effects in non-human mammals, with higher doses leading to increased sedation and analgesia .

Metabolic Pathways

4-Hydroxy Xylazine is a metabolite of xylazine, suggesting that it is part of the metabolic pathway of xylazine

Vorbereitungsmethoden

Die Synthese von 4-Hydroxy-Xylazin beinhaltet die Hydroxylierung von Xylazin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter die Verwendung von Oxidationsmitteln. Industrielle Produktionsverfahren beinhalten typischerweise den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS), um die Reinheit und Qualität der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

4-Hydroxy-Xylazin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um andere Metaboliten zu ergeben.

Substitution: Die Hydroxylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-Xylazin ähnelt anderen hydroxylierten Metaboliten von Xylazin, wie z. B. 3-Hydroxy-Xylazin. Es ist jedoch einzigartig in seiner spezifischen Bindungsaffinität und seinen pharmakologischen Wirkungen. Andere ähnliche Verbindungen umfassen:

Clonidin: Ein weiterer Agonist des α2-Adrenozeptors, der zur Behandlung von Bluthochdruck eingesetzt wird.

Dexmedetomidin: Ein selektiverer Agonist des α2-Adrenozeptors, der in der Humanmedizin zur Sedierung eingesetzt wird.

Diese Verbindungen teilen einige pharmakologische Eigenschaften, unterscheiden sich aber in ihren spezifischen Anwendungen und Wirkungen.

Eigenschaften

IUPAC Name |

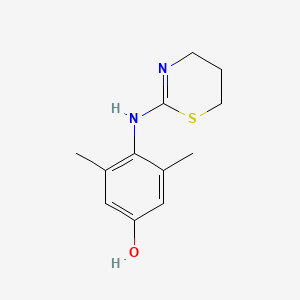

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQWFCVDXMJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NCCCS2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675967 | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-32-7 | |

| Record name | 4-Hydroxy xylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145356327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LJ2G97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

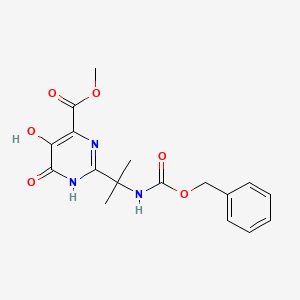

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)

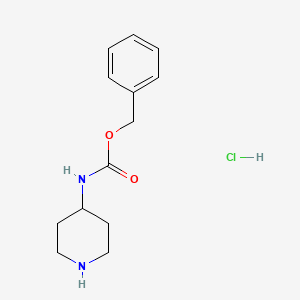

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)